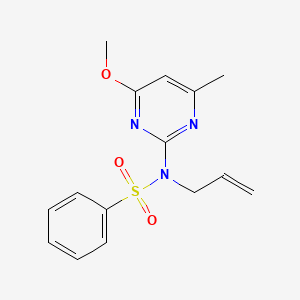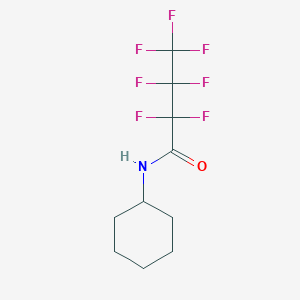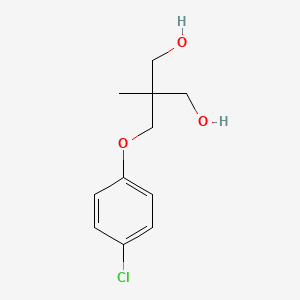
N-Allyl-N-(4-methoxy-6-methyl-pyrimidin-2-yl)-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-N-(4-methoxy-6-methyl-pyrimidin-2-yl)-benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a pyrimidine ring and a benzenesulfonamide moiety, suggests potential biological activity and industrial relevance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(4-methoxy-6-methyl-pyrimidin-2-yl)-benzenesulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Methoxy and Methyl Groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine.
Allylation: The final step involves the allylation of the nitrogen atom using allyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfonamide group, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the sulfonamide group may produce amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as an enzyme inhibitor or a ligand for studying biological pathways.
Medicine: Possible applications as a pharmaceutical agent, particularly in antimicrobial or anticancer therapies.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-Allyl-N-(4-methoxy-6-methyl-pyrimidin-2-yl)-benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. The pyrimidine ring may interact with nucleic acids or proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Allyl-N-(4-methoxy-6-methyl-pyrimidin-2-yl)-benzenesulfonamide: can be compared with other sulfonamides such as sulfamethoxazole, sulfadiazine, and sulfasalazine.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytarabine, which are used in cancer therapy.
Uniqueness
The unique combination of the allyl group, methoxy and methyl substituents on the pyrimidine ring, and the benzenesulfonamide moiety may confer distinct biological activity and chemical reactivity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
337346-92-6 |
|---|---|
Formule moléculaire |
C15H17N3O3S |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-(4-methoxy-6-methylpyrimidin-2-yl)-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C15H17N3O3S/c1-4-10-18(15-16-12(2)11-14(17-15)21-3)22(19,20)13-8-6-5-7-9-13/h4-9,11H,1,10H2,2-3H3 |
Clé InChI |
XXCOZVFKUHTZGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N(CC=C)S(=O)(=O)C2=CC=CC=C2)OC |
Solubilité |
19.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14158850.png)

![diethyl 5,5'-methanediylbis{4-[2-(diethylamino)ethyl]-3-methyl-1H-pyrrole-2-carboxylate}](/img/structure/B14158855.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide](/img/structure/B14158862.png)

![3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B14158876.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14158877.png)



![N-(3-ethoxypropyl)-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B14158927.png)
![2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158939.png)
![4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B14158945.png)

